molecular formula C4H10N2 B1370097 1-Methylazetidin-3-amine CAS No. 959957-92-7

1-Methylazetidin-3-amine

Cat. No.: B1370097
CAS No.: 959957-92-7
M. Wt: 86.14 g/mol
InChI Key: BIWZYRJXBPPLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Azetidine (B1206935) Ring System in Advanced Organic and Medicinal Chemistry

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is a crucial structural motif in both organic and medicinal chemistry. rsc.orgresearchgate.net Its significance stems from a combination of ring strain and conformational rigidity, which imparts unique chemical and biological properties to molecules containing this scaffold. researchgate.netresearchgate.net The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes azetidines susceptible to ring-opening reactions, providing a versatile platform for the synthesis of more complex molecules. rsc.org

In medicinal chemistry, the azetidine ring is considered a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.netresearchgate.net This has led to the incorporation of the azetidine moiety into a variety of therapeutic agents. The rigid nature of the azetidine ring helps to lock the conformation of a drug molecule, which can lead to improved binding with its target receptor and enhanced biological activity. researchgate.netnih.gov

Distinctive Features of Four-Membered Nitrogen Heterocycles in Synthetic Strategies and Biological Interactions

Four-membered nitrogen heterocycles, such as azetidine and its derivatives, possess distinctive features that make them valuable in both synthetic chemistry and as biologically active agents. nih.govontosight.ai Their synthesis can be challenging due to the inherent ring strain, but this same strain is a driving force for their unique reactivity. medwinpublishers.commedwinpublishers.com Common synthetic strategies for constructing the azetidine ring include intramolecular cyclization and [2+2] cycloaddition reactions. rsc.orgmedwinpublishers.com

The presence of the nitrogen atom within the four-membered ring introduces polarity and a site for hydrogen bonding, which are crucial for biological interactions. rsc.org Azetidine derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties. nih.govontosight.aimedwinpublishers.com The specific biological activity is often dictated by the substituents attached to the azetidine ring, which can be tailored to interact with specific biological targets like enzymes or receptors. ontosight.aiontosight.ai

Current Research Landscape and Future Directions for Azetidine Derivatives

The field of azetidine chemistry is an active area of research, with ongoing efforts to develop new synthetic methodologies and explore novel applications. rsc.orgresearchgate.net Recent advances have focused on the stereoselective synthesis of substituted azetidines, allowing for the creation of chiral molecules with specific biological functions. rsc.org Researchers are also investigating the use of azetidines as building blocks for the synthesis of more complex heterocyclic systems. nih.gov

Future directions in the study of azetidine derivatives are likely to focus on several key areas. There is a continuing need for the development of more efficient and environmentally friendly synthetic methods. medwinpublishers.com Furthermore, the exploration of the biological activities of novel azetidine derivatives remains a promising avenue for the discovery of new therapeutic agents. ontosight.aimedwinpublishers.com The unique properties of the azetidine ring suggest that it will continue to be a valuable component in the design of new drugs and functional materials. rsc.orgnih.gov

Interactive Data Table: Properties of 1-Methylazetidin-3-amine

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC4H10N2 nih.gov
Molecular Weight86.14 g/mol nih.gov
CAS Number959957-92-7 nih.gov
Physical FormLiquid sigmaaldrich.com
Purity95% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZYRJXBPPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595788
Record name 1-Methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959957-92-7
Record name 1-Methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methylazetidin 3 Amine and Its Derivatives

Strategies for the Formation of the Azetidine (B1206935) Ring

The construction of the azetidine scaffold is a formidable task in synthetic chemistry due to the significant ring strain, which makes the ring closure energetically unfavorable. clockss.org Over the years, a variety of synthetic strategies have been developed to overcome this challenge. These methods can be broadly categorized into cyclization reactions that form carbon-nitrogen or carbon-carbon bonds, cycloaddition reactions, and ring expansion or contraction methodologies. arkat-usa.orgmagtech.com.cn More recent advances include palladium-catalyzed intramolecular C-H amination and strain-release reactions of highly strained precursors. rsc.org

Classical approaches to the azetidine ring often involve intramolecular cyclization or intermolecular cycloaddition reactions. clockss.org One of the most direct methods is the [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction. nih.govresearchgate.net This photochemical reaction can efficiently assemble the four-membered ring in a single step with high regio- and stereoselectivity. nih.gov Recent advancements have enabled this reaction to proceed under visible light mediation, broadening its applicability and making it milder. chemrxiv.orgnih.gov For example, the photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, activated by an iridium photocatalyst, yields highly functionalized azetidines. rsc.org

Another classical and widely used method is the intramolecular cyclization of γ-aminoalcohols or their derivatives (e.g., γ-haloamines). clockss.org In this approach, the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the C-N bond that closes the ring. This method is versatile and allows for the synthesis of azetidines with various substitution patterns. clockss.org

Cycloaddition Approach Reactants Catalyst/Conditions Product Type Reference
Aza Paternò–BüchiImine + AlkeneUV light or Visible light/PhotocatalystFunctionalized Azetidines nih.govnih.gov
Staudinger SynthesisKetene + ImineTertiary Amine2-Azetidinones (β-lactams) mdpi.com
[3+1] CycloadditionCyclopropyl AzidesHeat1-Azetines nih.gov

This table provides an overview of selected cycloaddition strategies for forming azetidine and related four-membered rings.

A powerful modern strategy for synthesizing functionalized azetidines involves the strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs). nih.gov These highly strained molecules serve as versatile synthons that can be readily opened by a wide range of nucleophiles and electrophiles. arkat-usa.orgbris.ac.uk The significant strain energy of the ABB scaffold provides a strong thermodynamic driving force for these reactions, allowing for the formation of diverse and complex azetidine derivatives under mild conditions. bris.ac.uk

The reaction of lithiated ABB (ABB-Li) with electrophiles, followed by N-activation and ring-opening, allows for the introduction of various functional groups at the 1 and 3 positions of the azetidine ring. nih.govorganic-chemistry.org For instance, trapping ABB-Li with a boronic ester, followed by N-protonation, triggers a 1,2-migration that cleaves the central C-N bond, yielding a 1,3-disubstituted azetidine bearing a versatile boronic ester group. organic-chemistry.org This modular approach enables the rapid synthesis of libraries of enantio- and diastereopure azetidines. chemrxiv.org

Precursor Reagents Reaction Type Product Reference
Azabicyclo[1.1.0]butane (ABB)1. s-BuLi, TMEDA 2. Boronic Ester 3. Acetic AcidLithiation, Trapping, Strain-Release 1,2-Migration1,3,3-Substituted Azetidine Boronic Ester nih.govorganic-chemistry.org
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl ChloroformateElectrophilic Ring Opening2-(Trifluoromethyl)-3-chloroazetidine nih.gov
Azabicyclo[1.1.0]butyl CarbinolsTrifluoroacetic Anhydride (TFAA)Semipinacol RearrangementKeto 1,3,3-Substituted Azetidines nih.gov

This table illustrates the versatility of azabicyclobutane precursors in the synthesis of functionalized azetidines through strain-release pathways.

Reductive amination is a cornerstone of amine synthesis and can be adapted for the formation of the azetidine ring. masterorganicchemistry.comorganic-chemistry.org This method typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For azetidine synthesis, this strategy is often employed in an intramolecular fashion.

For example, the reductive cyclization of a γ-amino aldehyde or ketone can lead to the formation of an azetidine. clockss.org Similarly, γ-haloalkyl-imines can be treated with a reducing agent like sodium borohydride; the reduction of the imine to a secondary amine is followed by spontaneous intramolecular cyclization to yield the N-substituted azetidine. bham.ac.uk This one-pot process is efficient for creating the core azetidine structure. nih.govresearchgate.net A potential route to a precursor for 1-Methylazetidin-3-amine could involve the reductive amination of a suitably protected 3-ketoazetidine with methylamine (B109427).

The formation of the azetidine ring via direct intramolecular nucleophilic displacement is one of the oldest and most common strategies. clockss.org This method relies on the cyclization of a γ-haloamine or a γ-amino alcohol that has been activated by converting the hydroxyl group into a good leaving group (e.g., tosylate, mesylate). clockss.orgrsc.org The nitrogen atom of the amine attacks the electrophilic γ-carbon, displacing the leaving group in an SN2 reaction to form the four-membered ring. clockss.org

This approach allows for the synthesis of azetidines with diverse substitution patterns, as the precursors can be readily prepared from commercially available amino alcohols. clockss.org For instance, enantiopure 1,2-amino alcohols can be converted into precursors that, upon treatment with a base like lithium hexamethyldisilazide (LiHMDS), cyclize to form chiral 2,4-disubstituted azetidines. clockss.org

Modern Approaches to Functionalized Azetidines

Modern synthetic chemistry has seen the development of novel and efficient methods for accessing functionalized azetidines, moving beyond classical cyclization techniques. clockss.org These contemporary strategies often focus on modularity, allowing for the rapid generation of diverse azetidine libraries from common intermediates. chemrxiv.org Key developments include electrophilic azetidinylation, which allows for the direct attachment of an azetidine ring to various nucleophiles, and advanced functional group transformations on pre-formed azetidine rings. rsc.orgarkat-usa.org

A highly effective strategy for synthesizing derivatives like this compound involves the chemical modification of an already-formed azetidine ring. This approach allows for the late-stage introduction of desired functional groups. arkat-usa.org

A common precursor for 3-aminoazetidines is an azetidin-3-one (B1332698). The ketone functionality at the 3-position is a versatile handle for various transformations. For instance, N-protected azetidin-3-one can undergo reductive amination with methylamine. In this one-pot reaction, methylamine first forms an imine with the ketone, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the N-methyl and 3-amino functionalities simultaneously. Subsequent removal of the initial protecting group would furnish this compound.

Alternatively, the N-methyl group can be installed first. Starting with a protected 3-aminoazetidine, reductive amination with formaldehyde (B43269) would introduce the methyl group onto the ring nitrogen. Another route involves the direct alkylation of a protected 3-aminoazetidine with a methylating agent, followed by deprotection. These functional group interconversions on the stable azetidine core provide flexible and efficient pathways to the target molecule and its derivatives. arkat-usa.org

Photochemical Modifications for Alkyl Azetidine Synthesis

Photochemistry offers a powerful and often mild approach to the synthesis and modification of complex organic molecules. In the context of azetidine synthesis, photochemical strategies have been employed to construct the four-membered ring and to introduce alkyl substituents with high degrees of control.

Visible-light-mediated intermolecular [2+2] photocycloadditions, particularly the aza Paternò–Büchi reaction, have been developed for the synthesis of functionalized azetidines. researchgate.netresearchgate.netnih.gov This reaction involves the cycloaddition of an imine and an alkene, promoted by a photocatalyst under visible light irradiation. For instance, the use of an iridium photocatalyst facilitates the reaction between oximes and alkenes to yield highly functionalized azetidines. researchgate.netnih.gov While this method provides a direct route to the azetidine core, the synthesis of this compound would require subsequent functional group manipulations.

Another innovative photochemical approach involves the functionalization of azetidine-2-carboxylic acids. This method allows for the introduction of alkyl groups onto the azetidine ring in a controlled manner. The reaction can be performed in both batch and flow setups, enabling the preparation of alkyl azetidines on a multigram scale, highlighting its potential for scalability. chemrxiv.org

A light-driven cyclization of α-amino esters has also been developed to access 3-azetidinones. This process utilizes chromophore activation with an acyl imidazole (B134444) to generate a triplet diradical species, which then undergoes a Norrish-Yang radical coupling to form the azetidine ring. chemrxiv.org The resulting 3-azetidinone can then serve as a precursor to this compound through reductive amination.

Table 1: Overview of Photochemical Methodologies for Azetidine Synthesis

Photochemical MethodStarting MaterialsKey FeaturesApplicability to this compound
Visible-Light Aza Paternò–Büchi ReactionImines, AlkenesDirect [2+2] cycloaddition, mild conditions. researchgate.netresearchgate.netnih.govIndirect; requires post-cyclization modification.
Photochemical FunctionalizationAzetidine-2-carboxylic acids, AlkenesScalable, suitable for alkyl group introduction. chemrxiv.orgIndirect; requires starting material synthesis and further functionalization.
Norrish-Yang Cyclizationα-Amino estersAccess to 3-azetidinone precursors, metal-free. chemrxiv.orgIndirect; requires subsequent reductive amination.

Metal-Based Functionalization of the Azetidine Ring: Regio- and Stereoselectivity

Metal catalysis provides a powerful toolkit for the precise and selective functionalization of organic molecules. In the synthesis of this compound and its derivatives, metal-based methods are instrumental in controlling the regio- and stereochemistry of the final product.

A significant challenge in azetidine chemistry is the selective functionalization of the ring. Gold-catalyzed intermolecular oxidation of alkynes has been shown to be a flexible and stereoselective route to azetidin-3-ones. nih.gov These ketones are valuable intermediates that can be converted to 3-aminoazetidines via reductive amination. The use of chiral N-propargylsulfonamides as starting materials allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have been employed as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.gov This method proceeds with high yields and tolerates a variety of functional groups. The strategic placement of substituents on the starting material can, in principle, be used to direct the synthesis towards 3-aminoazetidine derivatives.

The direct alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols represents a straightforward approach to 1,3-disubstituted azetidines. nih.gov This one-pot procedure avoids the isolation of the often unstable alkylating agent. By selecting methylamine as the primary amine and an appropriately substituted propanediol, this method could be adapted for the synthesis of this compound derivatives.

Table 2: Metal-Based Methodologies for Azetidine Functionalization

Metal-Based MethodCatalyst/ReagentKey FeaturesApplicability to this compound
Gold-Catalyzed Oxidative CyclizationGold catalystsStereoselective synthesis of azetidin-3-one precursors. nih.govIndirect; requires subsequent reductive amination.
Lanthanide-Catalyzed AminolysisLa(OTf)3Regioselective ring closure of epoxy amines. nih.govIndirect; requires specific starting material synthesis.
Alkylation with Bis-Triflates-One-pot synthesis of 1,3-disubstituted azetidines. nih.govPotentially direct, depending on substrate availability.

Scalable Synthetic Protocols for Research and Development

The transition of a synthetic route from a laboratory-scale procedure to a scalable protocol suitable for research and development is a critical step in the drug discovery and development process. For a valuable building block like this compound, the availability of robust and scalable synthetic methods is paramount.

While specific large-scale synthetic protocols for this compound are not extensively detailed in publicly available literature, the synthesis of related 3-aminoazetidine derivatives has been successfully scaled up. For example, an efficient two-step synthesis of 3-amino-1-benzhydrylazetidine has been reported to be scalable to the multi-hundred gram scale. researchgate.net This process involves the mesylation of 1-benzhydrylazetidin-3-ol (B14779) followed by aminolysis. The principles of this synthesis, particularly the robust nature of the transformations, can inform the development of scalable routes to this compound.

The use of this compound as a key intermediate in the synthesis of pharmaceutically active compounds, as evidenced by its appearance in numerous patents, strongly suggests that efficient and scalable synthetic routes have been developed within the pharmaceutical industry. google.com These proprietary methods likely focus on cost-effective starting materials, high-yielding reactions, and purification procedures that are amenable to large-scale production.

The development of scalable photochemical reactions in flow reactors also presents a promising avenue for the large-scale synthesis of azetidine derivatives. Flow chemistry offers advantages in terms of safety, efficiency, and scalability for photochemical transformations. chemrxiv.org The photochemical functionalization of azetidine-2-carboxylic acids, which has been demonstrated in a flow system, could potentially be adapted for the scalable production of precursors to this compound. chemrxiv.org

Elucidation of Reactivity and Reaction Mechanisms of 1 Methylazetidin 3 Amine

Intrinsic Reactivity Profile of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is fundamentally influenced by its geometry. As a four-membered heterocycle, it possesses significant angle and torsional strain, making it more reactive than its larger five- and six-membered counterparts, such as pyrrolidines and piperidines.

The azetidine ring possesses a substantial ring-strain energy, estimated to be around 25.4 kcal/mol. nih.gov This inherent strain is a consequence of the deviation of its internal bond angles from the ideal sp³ hybridized bond angle of 109.5°. This stored energy provides a thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the strain. nih.gov Consequently, azetidines can undergo a variety of ring-opening reactions when treated with suitable reagents, a reactivity pathway not commonly observed in less strained systems like pyrrolidines. google.com This strain-driven reactivity allows azetidines to serve as versatile intermediates in organic synthesis, providing access to a range of functionalized acyclic amine derivatives. nih.govnih.gov However, the ring is also significantly more stable than that of the three-membered aziridines, which allows for easier handling and selective functionalization without immediate ring cleavage under many conditions. nih.gov

The reactivity of azetidines is best understood when compared to its neighboring homologous rings: aziridines (three-membered) and pyrrolidines (five-membered). The degree of ring strain is the dominant factor governing their relative reactivity in ring-opening transformations.

Aziridines : These three-membered rings have the highest ring strain (approx. 27.7 kcal/mol) and are highly susceptible to nucleophilic ring-opening reactions. nih.gov The significant angle strain makes the C-N bonds weaker and the ring carbons more electrophilic, facilitating attack by nucleophiles.

Azetidines : With a moderate ring strain (approx. 25.4 kcal/mol), azetidines represent a balance of stability and reactivity. nih.gov They are more stable and less prone to spontaneous polymerization than aziridines but are still activated towards ring-opening under appropriate conditions, such as with strong acids or electrophiles. nih.gov

Pyrrolidines : These five-membered rings have a much lower ring strain (approx. 5.4 kcal/mol). nih.gov The ring is puckered and flexible, with bond angles close to the ideal tetrahedral value. As a result, pyrrolidines are considerably more stable and generally unreactive towards ring-opening reactions, behaving more like their acyclic counterparts (secondary amines).

This gradation in reactivity, driven by ring strain, makes azetidines a uniquely valuable scaffold in medicinal chemistry and organic synthesis.

Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)Relative Reactivity (Ring Opening)
Aziridine (B145994)3~27.7High
Azetidine4~25.4Moderate
Pyrrolidine5~5.4Low

Mechanistic Investigations of Derivatization Reactions of 1-Methylazetidin-3-amine

The presence of two distinct nitrogen atoms in this compound—a tertiary amine within the ring and a primary exocyclic amine—endows it with multiple sites for chemical modification. Mechanistic understanding of these derivatization reactions is key to its application as a synthetic building block.

Both nitrogen atoms in this compound possess a lone pair of electrons, rendering them nucleophilic. savemyexams.com Their reactivity in nucleophilic substitution reactions, however, differs based on their chemical environment.

The Exocyclic Primary Amino Group (-NH₂) : This group behaves as a typical primary amine nucleophile. It can readily react with electrophiles such as alkyl halides in a standard Sₙ2 reaction. libretexts.orgchemguide.co.uk The mechanism involves the lone pair on the nitrogen attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This initial reaction forms a secondary amine. chemguide.co.uk Because the resulting secondary amine is also nucleophilic, it can compete with the starting material and react with another molecule of the alkyl halide to form a tertiary amine. libretexts.orgchemguide.co.uk This process can continue, ultimately leading to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkyl halide is used. savemyexams.com To favor monosubstitution and the formation of the secondary amine, a large excess of the initial amine is typically employed. savemyexams.com

The Azetidine Ring Nitrogen (N-CH₃) : This tertiary amine is also nucleophilic. masterorganicchemistry.com It can react with strong electrophiles, like alkyl halides, to form a quaternary azetidinium salt. libretexts.org This reaction proceeds via a direct Sₙ2 attack of the nitrogen lone pair on the electrophile. The resulting quaternary salt is a stable, charged species. The steric hindrance around the tertiary nitrogen is greater than that of the primary amino group, which can influence its relative reaction rate compared to the exocyclic amine. masterorganicchemistry.com Selective reaction at one nitrogen over the other often requires the use of protecting groups or careful control of stoichiometry and reaction conditions.

The formation of a carbonyl group at the 3-position of the azetidine ring, yielding an azetidin-3-one (B1332698), is a key transformation. This can be achieved through the oxidation of the corresponding hydroxyl-substituted derivative, 1-methylazetidin-3-ol (B12376). While direct oxidation of 1-methylazetidin-3-ol can be accomplished using standard oxidation protocols for secondary alcohols (e.g., Swern or Dess-Martin oxidation), other synthetic strategies also provide access to the azetidin-3-one core. researchgate.net

One notable pathway involves the gold-catalyzed oxidative cyclization of N-protected propargylamines. nih.gov In this mechanism, a reactive α-oxo gold carbene intermediate is generated in situ from the alkyne via intermolecular oxidation. This intermediate then undergoes an intramolecular N-H insertion reaction, directly forming the azetidin-3-one ring structure. nih.gov Another approach utilizes the oxidative rearrangement of bicyclic methyleneaziridines, which are formed from homoallenic sulfamates. nih.gov In this sequence, the methyleneaziridine intermediate is treated with an electrophilic oxygen source (e.g., a peroxy acid), which triggers a rearrangement to yield a densely functionalized, fused azetidin-3-one. nih.gov These methods highlight sophisticated oxidation strategies that lead to the formation of the desired carbonyl functionality within the azetidine scaffold.

A hydroxyl-substituted derivative such as 1-methylazetidin-3-ol can undergo esterification at its secondary alcohol moiety. The most common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic. The alcohol's oxygen atom then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the attacking oxygen to one of the hydroxyl groups, creating a good leaving group (water). Finally, the elimination of water and deprotonation of the remaining carbonyl oxygen yields the ester product. The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. youtube.com Alternatively, more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, can be used to react with the alcohol under basic or neutral conditions to form the ester, often more rapidly and irreversibly. Given the presence of a basic tertiary amine in 1-methylazetidin-3-ol, care must be taken during acid-catalyzed esterification, as the amine can be protonated, potentially affecting its solubility and reactivity.

Advanced Organic Transformations Involving the this compound Scaffold

Hofmann Elimination and Quaternary Ammonium Salt Formation

The formation of a quaternary ammonium salt is the initial and critical step in the Hofmann elimination pathway. google.com For this compound, this involves the exhaustive methylation of the primary amine at the 3-position. The nitrogen of the amino group acts as a nucleophile, reacting with multiple equivalents of methyl iodide in an SN2 fashion. youtube.commsu.edu

The process occurs in stages:

Initial Alkylation: The primary amine reacts with a first molecule of methyl iodide to form a secondary amine, which is subsequently methylated to a tertiary amine.

Quaternization: The tertiary amine, still nucleophilic, reacts with a final equivalent of methyl iodide. This step is irreversible and results in the formation of a stable quaternary ammonium salt, specifically (1-methylazetidin-3-yl)trimethylammonium iodide. masterorganicchemistry.com In this salt, the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms.

This quaternary ammonium iodide is the precursor for the elimination reaction. To generate the necessary base for the E2 step, the iodide salt is treated with silver oxide (Ag₂O) in water. libretexts.org This facilitates an ion exchange, precipitating silver iodide (AgI) and leaving the quaternary ammonium cation with a hydroxide (B78521) (OH⁻) counter-ion. youtube.com Heating this quaternary ammonium hydroxide provides the energy required to overcome the activation barrier for the elimination, leading to alkene formation as described previously. libretexts.org

StepReactantsReagentsIntermediate/ProductDescription
1. Exhaustive MethylationThis compoundExcess Methyl Iodide (CH₃I)(1-methylazetidin-3-yl)trimethylammonium iodideThe primary amine is converted into a quaternary ammonium salt via multiple SN2 reactions. youtube.commasterorganicchemistry.com
2. Hydroxide Ion Exchange(1-methylazetidin-3-yl)trimethylammonium iodideSilver Oxide (Ag₂O), Water (H₂O)(1-methylazetidin-3-yl)trimethylammonium hydroxideThe iodide anion is replaced by a hydroxide anion, forming the active base for elimination. libretexts.orgbyjus.com
3. Elimination(1-methylazetidin-3-yl)trimethylammonium hydroxideHeat (Δ)1-Methylazetidin-2-ene + Trimethylamine + WaterAn E2 elimination reaction occurs upon heating, forming the least substituted alkene (Hofmann product). wikipedia.orglibretexts.org

Alkylation and Acylation Strategies for Amine Functionalization

The primary amino group of this compound is a versatile functional handle that can be modified through various alkylation and acylation strategies to synthesize a range of derivatives.

Alkylation: N-alkylation involves the reaction of the amine with an alkyl halide. wikipedia.org The nitrogen's lone pair of electrons initiates a nucleophilic attack on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. msu.edu However, the direct alkylation of primary amines like this compound can be difficult to control. libretexts.org The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation event. youtube.com This can result in a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium salt if excess alkyl halide is used. masterorganicchemistry.com Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the starting amine or employing alternative methods like reductive amination. mnstate.eduorganic-chemistry.org

Acylation: In contrast to alkylation, N-acylation is a highly efficient and controllable method for functionalizing the primary amine of this compound. libretexts.org This reaction typically involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction.

A key advantage of acylation is that the resulting amide product is significantly less basic and less nucleophilic than the starting amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. Consequently, the amide is deactivated towards further acylation, effectively preventing over-reaction and allowing for the clean, high-yield synthesis of the mono-acylated product. libretexts.org

Reaction TypeReactantGeneric ReagentProductKey Characteristics
AlkylationThis compoundAlkyl Halide (R-X)Mixture of secondary, tertiary amines, and quaternary ammonium saltsDifficult to control; often leads to polyalkylation as product nucleophilicity increases. libretexts.orgmasterorganicchemistry.com
AcylationThis compoundAcid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)N-(1-methylazetidin-3-yl)amideHighly controllable; product (amide) is less nucleophilic, preventing over-reaction. libretexts.org

Applications of 1 Methylazetidin 3 Amine in Advanced Chemical Synthesis

Building Block Utility in Complex Molecule Construction

The structure of 1-methylazetidin-3-amine, featuring a primary amine on the C3 position and a tertiary amine as part of the ring, allows for selective and differential functionalization. This bifunctionality is key to its role as a versatile building block for constructing more elaborate molecular architectures.

The azetidine (B1206935) motif is a recognized "bioisostere" for other cyclic and acyclic structures in drug design, offering a unique vector in three-dimensional space while maintaining favorable physicochemical properties. This compound and its close isomer, N-methylazetidin-3-amine, serve as key intermediates in the synthesis of complex APIs. The primary amine provides a reactive handle for amide bond formation, alkylation, or substitution, while the ring nitrogen's properties can be crucial for solubility, metabolic stability, and target engagement.

A notable example is the incorporation of the N-methylazetidin-3-amine moiety into complex heterocyclic systems designed as histamine (B1213489) H4 receptor antagonists. For instance, the compound 1-(8-bromopyrido[2,3-e] magtech.com.cnrsc.orgresearchgate.nettriazolo[4,3-a]pyrazin-4-yl)-N-methylazetidin-3-amine has been identified as a potent agent with anti-inflammatory and anti-itching effects, making it a candidate for treating conditions like atopic dermatitis. google.com In this API, the azetidine derivative is attached to the core heterocyclic scaffold, highlighting its role as a critical component for achieving the desired pharmacological activity. google.com

The synthesis of such molecules demonstrates the strategic use of the azetidine building block, where it is introduced to modulate the final compound's biological and physical properties.

Table 1: Examples of Pharmaceutical Agents Incorporating the Methylazetidin-3-amine Core


Compound NameCore Building BlockTherapeutic Target/ApplicationReference
1-(8-bromopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl)-N-methylazetidin-3-amineN-methylazetidin-3-amineHistamine H4 Receptor Antagonist (Atopic Dermatitis, Pruritus) google.com

While azetidines are recognized as important structural units in bioactive compounds, their specific application in the agrochemical sector is less documented in publicly available literature compared to their extensive use in pharmaceuticals. magtech.com.cn The synthesis of novel pesticides and herbicides often involves the exploration of diverse heterocyclic scaffolds to optimize bioactivity, selectivity, and environmental profile. The principles that make azetidine derivatives valuable in medicine—such as providing rigid conformational constraints and introducing favorable physicochemical properties—are also relevant to agrochemical design. However, specific examples detailing the incorporation of this compound into commercial or late-stage developmental agrochemicals are not prominently reported.

The utility of this compound extends to the field of combinatorial chemistry and the generation of molecular libraries for drug discovery. Its bifunctional nature allows it to serve as a central scaffold from which diverse substituents can be elaborated. The primary amine at the C3 position can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of functional groups. Simultaneously or sequentially, the tertiary ring nitrogen can be quaternized to introduce a positive charge or to modify the molecule's steric and electronic properties.

This dual reactivity enables the creation of libraries of compounds with varied three-dimensional shapes and functionalities originating from a common core. nih.govnih.gov Such libraries are invaluable for screening against biological targets to identify new lead compounds. The synthesis of these scaffolds often employs robust, high-throughput reactions, making the this compound core an efficient starting point for exploring chemical space. nih.gov

Catalytic Roles of this compound Derivatives

Beyond its role as a structural component, the azetidine framework can be incorporated into molecules designed for catalysis. Derivatives of this compound have potential applications as ligands for metal-based catalysts and as precursors for organocatalysts.

Chiral amines are fundamental components of ligands used in asymmetric transition-metal catalysis. The nitrogen atoms in amine-containing molecules can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. Derivatives of this compound are attractive candidates for such ligands. The presence of a stereocenter at C3 and two nitrogen atoms allows for the design of bidentate ligands. For example, further functionalization of the primary amine could introduce another coordinating group (e.g., a phosphine, hydroxyl, or another amine), creating a pincer or chelating ligand. The rigid azetidine ring helps to control the geometry of the resulting metal complex, which is crucial for achieving high enantioselectivity. The development of C2-symmetric chiral ligands derived from tertiary amines has shown significant success in various asymmetric reactions, providing a framework for the potential application of this compound derivatives. google.com

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern synthesis. A key strategy within this field is enamine catalysis, where a secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a stereocontrolled manner.

Cyclic secondary amines, particularly proline and its derivatives, are highly effective enamine catalysts. Studies have shown that other cyclic amines, including azetidine carboxylic acid, are also competent catalysts for these transformations. rsc.org The conformational rigidity of the ring structure is believed to play a key role in achieving high stereoselectivity. While this compound itself is not a secondary amine, its isomer, N-methylazetidin-3-amine, is. This isomer, or other derivatives of 3-aminoazetidine bearing a single substituent on the exocyclic nitrogen, can serve as a precursor for enamine formation. The resulting azetidine-derived enamine would be highly nucleophilic and could participate in a range of asymmetric reactions, including aldol, Mannich, and Michael additions. rsc.orgresearchgate.net The unique steric and electronic properties of the azetidine ring could offer different reactivity and selectivity profiles compared to more common pyrrolidine-based catalysts. nih.gov

Medicinal Chemistry and Biological Research of 1 Methylazetidin 3 Amine

Pharmacological Significance of Azetidine (B1206935) Derivatives in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry and drug discovery. nih.govrsc.org Its significance lies in a unique combination of structural properties. The inherent ring strain of approximately 25.4 kcal/mol endows azetidine-containing molecules with conformational rigidity, which is a desirable trait in drug design. enamine.netrsc.org This rigidity can lead to higher binding affinity for biological targets by reducing the entropic penalty upon binding. enamine.net

Despite this strain, the azetidine ring is significantly more stable than the three-membered aziridine (B145994) ring, allowing for easier handling and synthesis while still providing unique reactivity. rsc.orgrsc.org The presence of the nitrogen atom also offers a site for synthetic modification and can act as a basic center, influencing the physicochemical properties of the molecule, such as solubility and lipophilicity. nih.gov Consequently, incorporating the azetidine moiety into drug candidates has been shown to improve pharmacokinetic properties. ambeed.com This favorable balance of stability, rigidity, and synthetic tractability has drawn the attention of medicinal chemists, leading to the exploration of azetidine derivatives across a wide range of therapeutic areas. nih.gov Compounds containing this scaffold have demonstrated a diverse array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects, and have been investigated for the treatment of central nervous system (CNS) disorders. nih.govjmchemsci.com

The utility of the azetidine scaffold is exemplified by its presence in several approved therapeutic agents. nih.gov The development of these drugs highlights the successful integration of the azetidine ring to achieve desired pharmacological profiles.

One of the most notable examples is Ezetimibe (B1671841) , a lipid-lowering agent. lifechemicals.com Ezetimibe features a monocyclic azetidine-2-one (β-lactam) ring and functions by inhibiting the absorption of cholesterol from the small intestine. drugbank.comwikipedia.orgwebmd.com Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the brush border of enterocytes. drugbank.comebmconsult.com By blocking this transporter, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of cholesterol from the bloodstream. drugbank.comwebmd.com Approved for medical use in the United States in 2002, it is used to treat high cholesterol levels and certain genetic lipid disorders. wikipedia.orgwebmd.com

Another significant azetidine-containing drug is Azelnidipine , a third-generation dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. enamine.netnih.govtandfonline.com Developed jointly by Ube Industries and Daiichi Sankyo, it was first launched in Japan in 2003. nih.govnih.gov Azelnidipine exerts its antihypertensive effect by inhibiting the transmembrane influx of calcium ions through voltage-dependent channels in the smooth muscles of blood vessels, leading to vasodilation. nih.gov Beyond its primary function, it has shown other cardiovascular protective effects. nih.gov

The azetidine ring is also a key component in various other therapeutic candidates. For instance, azetidine-2-ones (β-lactams) are foundational to a major class of antibiotics, including penicillins and cephalosporins, demonstrating the long-standing importance of this scaffold in medicinal chemistry. jmchemsci.comlifechemicals.com

The structural and physicochemical properties of the azetidine ring make it a favored framework for designing lead compounds in diverse therapeutic fields. ambeed.com Its conformational constraint helps in presenting substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. enamine.net

Oncology: In cancer drug discovery, the azetidine scaffold has been incorporated into small-molecule inhibitors targeting various signaling pathways. researchgate.net For example, researchers have designed potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often overactive in cancer cells. nih.govacs.org By replacing a proline linker with an (R)-azetidine-2-carboxamide moiety, scientists developed analogues with sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org Similarly, azetidine-containing analogues of TZT-1027 (Sobaridotin), a dolastatin 10 derivative, have been synthesized and shown to possess potent antiproliferative activities against cancer cell lines by restricting the conformation of the molecule's C-terminus. mdpi.com

Central Nervous System (CNS) Disorders: The azetidine scaffold is particularly promising for developing treatments for neurological diseases. technologynetworks.com Its small, polar nature can be advantageous for designing molecules that can cross the blood-brain barrier. acs.org Diverse libraries of azetidine-based compounds have been synthesized and profiled specifically for CNS applications, yielding fused, bridged, and spirocyclic systems with physicochemical properties optimized for brain penetration. nih.govnih.govresearchgate.net These scaffolds have been used to develop compounds with potential applications in treating Parkinson's disease, Alzheimer's disease, and depression. technologynetworks.comnih.govnih.gov For instance, azetidine derivatives have been designed as GABA uptake inhibitors and acetylcholinesterase inhibitors, both relevant targets for neurological conditions. nih.govnih.gov

Investigation of Biological Activities and Mechanisms of Action

While direct and extensive biological data on 1-methylazetidin-3-amine is limited in publicly accessible literature, its structural motif is a key component in a variety of biologically active molecules. The investigation of these related azetidine derivatives provides insight into the potential therapeutic applications and mechanisms of action that can be explored by utilizing the this compound scaffold.

The rigid azetidine framework is an attractive component in the design of enzyme inhibitors, as it can precisely orient functional groups to interact with an enzyme's active site. Derivatives incorporating the azetidine core have been evaluated against several enzyme classes.

Cholinesterases: A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. nih.gov Several of these compounds demonstrated AChE inhibition comparable to the approved drug rivastigmine, a key target in the management of Alzheimer's disease. nih.gov

STAT3: In the field of oncology, (R)-azetidine-2-carboxamide analogues were developed as potent STAT3 inhibitors. acs.org These compounds were found to inhibit the DNA-binding activity of STAT3 with sub-micromolar efficacy, representing a significant improvement over previous lead compounds. acs.org The table below summarizes the inhibitory concentrations (IC₅₀) for selected azetidine analogues against STAT3. acs.org

CompoundSTAT3 EMSA IC₅₀ (µM)
5a (Salicylate) 0.55
5o (Salicylate) 0.38
8i (Benzohydroxamic acid) 0.34
Data sourced from studies on (R)-azetidine-2-carboxamide analogues. acs.org

GABA Transporters (GATs): Azetidine derivatives have been explored as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors. nih.gov These studies aimed to target GABA transporters GAT-1 and GAT-3. The most potent compounds identified are listed below. nih.gov

Compound ClassTargetMost Potent Analogue IC₅₀ (µM)
Azetidin-2-ylacetic acid derivatives GAT-12.01 ± 0.77
Azetidine-3-carboxylic acid derivatives GAT-315.3 ± 4.5
Data sourced from studies on various N-alkylated azetidine derivatives. nih.gov

For example, tricyclic derivatives of azetidine, where the tricyclic ring system is attached to the azetidine nitrogen at position 1 and a basic group (like a methylamino group) is at position 3, have been synthesized and evaluated for potential antidepressant activity. nih.gov This configuration is structurally related to this compound. These compounds were screened for their ability to antagonize effects induced by reserpine (B192253), a common assay for antidepressant potential. nih.gov

Additionally, azetidine derivatives have been explored as ligands for GABA transporters, which are technically transporters but are often studied using receptor binding assay principles. nih.gov In these studies, N-alkylated lipophilic derivatives were evaluated for their affinity to GAT-1 and GAT-3 transporters, with some compounds showing moderate affinity. nih.gov For instance, a 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative showed an IC₅₀ value of 26.6 ± 3.3 µM for GAT-1. nih.gov

The azetidine scaffold is increasingly being recognized for its potential in the development of neuroactive and neuroprotective agents. technologynetworks.com Its inclusion in molecules can help optimize properties required for CNS activity. nih.gov

Research has focused on creating diverse libraries of azetidine-based compounds specifically for targeting the CNS. nih.govnih.gov These efforts have produced a variety of complex ring systems (fused, bridged, and spirocyclic) designed to have favorable pharmacokinetic profiles for brain-related targets. nih.gov

More specific studies have demonstrated the neuroprotective effects of certain azetidine derivatives. A novel compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was shown to protect mouse brains against ischemia/reperfusion injury. nih.gov Its protective mechanisms included inhibiting apoptosis, modulating inflammation, scavenging free radicals, and improving brain energy metabolism. nih.gov Another study prepared a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives and evaluated their neuroprotective activity in models associated with Parkinson's and Alzheimer's diseases. nih.gov One compound, in particular, showed a high neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models, with its action linked to a reduction in oxidative stress and caspase-3/7 activity. nih.gov

Antimicrobial, Antiviral, and Anticancer Research

The structural rigidity and unique stereochemistry of the azetidine ring have made it a valuable scaffold in the development of novel therapeutic agents. While research on this compound itself is limited, numerous studies have explored the potential of various azetidine derivatives against microbial, viral, and cancerous threats.

Antimicrobial Activity: The azetidine nucleus, particularly in the form of azetidin-2-ones (β-lactams), is a cornerstone of antibiotic therapy. medcraveonline.comglobalresearchonline.net Research has expanded to other azetidine-containing structures, revealing a broad spectrum of activity. Studies have shown that incorporating the azetidine moiety into larger molecules can yield compounds with significant antibacterial and antifungal properties. For instance, certain azetidin-2-one (B1220530) derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. scirp.orgnih.gov

The antimicrobial efficacy is often linked to the nature of substituents on the azetidine ring. A study on substituted phenyl azetidine-2-one sulphonyl derivatives found that compounds featuring electron-withdrawing groups exhibited the highest activity. nih.gov Similarly, novel pyridine-containing azetidine-2-ones have been synthesized and identified as potential antimicrobial agents. scirp.org Some compounds have shown significant antifungal activity against pathogens like Aspergillus niger and Colletotrichum capsici, with efficacy comparable to the standard drug fluconazole. nih.gov

Azetidine Derivative ClassTarget OrganismsKey FindingsReference
Pyridine Containing Azetidin-2-onesS. aureus, B. subtilis (Gram +ve), E. coli (Gram -ve), A. niger, P. rubrum (Fungi)Derivatives showed inhibitory activity against tested bacteria and fungi. scirp.org
Azetidin-2-one Sulphonyl DerivativesVarious bacteria and fungiCompounds with electron-withdrawing groups showed the highest antimicrobial activity. Several derivatives showed antibacterial activity comparable or better than ampicillin. nih.gov
1,3,4-Oxadiazol/Thiadiazol Azetidin-2-onesGram +ve and Gram -ve bacteriaSeveral derivatives showed moderate activity, suggesting they could be lead structures for developing new antimicrobial agents. nih.gov
General Azetidin-2-onesE. coli, B. cirroflagellosus, A. niger, C. capsiciMany compounds exhibited significant antifungal activity against Colletotrichum capsici. nih.gov

Antiviral Activity: The exploration of azetidine derivatives has also extended to virology. A notable study led to the discovery of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives as potent fusion inhibitors for the treatment of Respiratory Syncytial Virus (RSV) infection. acs.org One lead compound from this series demonstrated excellent in vitro potency with an EC50 value of 0.8 nM and showed superior efficacy in a mouse model of RSV infection. acs.org More recently, new azetidine compounds have been identified that display significant antiviral activity against both Herpes Simplex Virus-1 (HSV-1) and HSV-2 in infected Vero cells, with EC50 values below 100 nM. bioworld.com However, not all investigations have yielded potent results; a series of azetidine-2-one sulphonyl derivatives showed only weak antiviral activity against a broad panel of viruses, including Human Coronavirus (229E), Herpes simplex virus, and Influenza B virus. nih.gov

Anticancer Research: The azetidine scaffold is present in several compounds investigated for their anticancer potential. Platinum complexes incorporating an azetidine ligand have been synthesized and tested against lymphocytic leukemia P388 in mice, where they demonstrated moderate to good activity. nih.gov Another area of focus has been the development of azetidine analogues of the highly cytotoxic peptide Dolastatin 10. One such analogue, TZT-1027, has shown potent antitumor properties. mdpi.com Further derivatization, such as replacing a phenylethyl group with a 3-aryl-azetidine moiety, has produced compounds with excellent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC50 values in the low nanomolar range. mdpi.com

A significant breakthrough has been the development of (R)-azetidine-2-carboxamide analogues as potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in many cancers. acs.org These compounds inhibit STAT3 with sub-micromolar potency and have been shown to attenuate the survival of human breast cancer cells that harbor constitutively active STAT3. acs.org

Azetidine Derivative ClassTarget/MechanismCancer Cell Line(s)Key FindingsReference
(R)-Azetidine-2-carboxamidesSTAT3 InhibitionMDA-MB-231, MDA-MB-468 (Breast)Potent and selective STAT3 inhibitors with sub-micromolar IC50 values; inhibit colony formation of cancer cells. acs.org
3-Aryl-azetidine TZT-1027 AnaloguesMicrotubule Assembly InhibitionA549 (Lung), HCT116 (Colon)Excellent antiproliferative activities with IC50 values as low as 2.1 nM. mdpi.com
Azetidine Platinum(II) ComplexGeneral CytotoxicityP388 (Mouse Leukemia)Demonstrated moderate to good antitumor activity in vivo. nih.gov
4-(1,3,4-Oxadiazol/thiadiazol-2-yl) Azetidin-2-onesCytotoxicityMCF-7 (Breast)Almost all derivatives exhibited significant anticancer activity compared to control cells. nih.gov

Studies on other Pharmacological Effects (e.g., Antipsychotic, Antidepressant, Dopamine (B1211576) Antagonist)

The conformationally constrained nature of the azetidine ring makes it an attractive scaffold for targeting central nervous system (CNS) receptors and transporters.

Dopamine Antagonist and Modulatory Activity: Azetidine derivatives have been specifically investigated as dopamine receptor antagonists, which are a cornerstone of antipsychotic therapy. researchgate.netwikipedia.org One study focused on synthesizing a series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives and evaluating their affinity for D2 and D4 dopamine receptors. The results indicated that substitutions on the benzamide (B126) phenyl ring significantly influenced receptor affinity, identifying potent D2 and D4 antagonists within the series. researchgate.net

Beyond direct receptor antagonism, azetidine-containing compounds have been designed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov VMAT2 is responsible for packaging dopamine into synaptic vesicles, and its inhibition can profoundly affect dopaminergic neurotransmission. Novel cis- and trans-azetidine analogs of lobelane (B1250731) were found to potently inhibit dopamine uptake into synaptic vesicles, with the cis-4-methoxy analog being the most potent inhibitor (Ki = 24 nM), surpassing the activity of lobelane itself. nih.govnih.gov These findings suggest that azetidine derivatives could serve as lead compounds for developing treatments for conditions involving dopamine dysregulation, such as methamphetamine abuse. nih.gov

Antidepressant Activity: The azetidine scaffold has been incorporated into molecules designed to have antidepressant effects through various mechanisms. Early research involved the synthesis of tricyclic derivatives of azetidine, where the tricyclic ring system (common in older antidepressants) was attached to the azetidine nitrogen at position 1, and a basic group was placed at position 3. nih.gov The most active of these compounds were comparable to standard drugs in reserpine antagonism tests in mice, a classic screen for antidepressant potential. nih.gov

More recent strategies have explored azetidine derivatives as monoamine oxidase (MAO) inhibitors and as nicotinic acetylcholine (B1216132) receptor (nAChR) modulators. proquest.comnih.gov Molecular docking studies have suggested that certain indole-bearing azetidine derivatives can interact favorably with the active site of the MAO-A enzyme, a well-established target for antidepressant drugs. proquest.comcabidigitallibrary.org In a different approach, azetidine-containing isoxazolylpyridine ethers have been developed as highly potent and selective partial agonists of the α4β2-nAChR. nih.gov These compounds exhibited antidepressant-like properties in the mouse forced swim test, highlighting a novel mechanism for potential antidepressant therapeutics. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substitutions on Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the azetidine scaffold. Research across various biological targets has demonstrated that the position, nature, and stereochemistry of substituents on the azetidine ring profoundly influence efficacy and selectivity.

For azetidine derivatives designed as GABA uptake inhibitors, substitutions at both the 2- and 3-positions have been explored. Azetidin-2-ylacetic acid derivatives equipped with a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety attached to the nitrogen atom were found to be the most potent inhibitors of the GAT-1 transporter. nih.gov In contrast, the most effective GAT-3 inhibitor was an azetidine-3-carboxylic acid derivative. nih.gov This highlights how the substitution position on the azetidine ring can direct selectivity between transporter subtypes.

In the context of anticancer agents, SAR studies of azetidine-based STAT3 inhibitors revealed that multiple points of interaction are critical for high-affinity binding. acs.org Modifications to the (R)-azetidine-2-carboxamide core at various positions led to analogues with sub-micromolar potency and high selectivity for STAT3 over other STAT family members like STAT1 and STAT5. acs.org

For azetidine derivatives with antimicrobial properties, the presence of electron-withdrawing groups on a phenyl ring attached to the azetidin-2-one structure was found to enhance activity. nih.gov In the development of tricyclic antidepressant analogues, the most active series featured the tricyclic ring attached to the nitrogen at position 1 and a basic methylamino group at position 3 of the azetidine ring, indicating a specific spatial arrangement is required for CNS activity. nih.gov

Conformational Effects of Methylation in Bioactive Compounds

The four-membered azetidine ring is not planar; it exists in a puckered conformation. The introduction of substituents, including methyl groups, can significantly influence the ring's conformational preferences, which in turn dictates the three-dimensional orientation of other functional groups and their ability to interact with biological targets.

Methylation of a nitrogen atom, as in this compound, can have several conformational effects. It increases steric bulk compared to a secondary amine and removes a hydrogen bond donor. This N-methylation can lock the nitrogen's stereochemistry and influence the ring's pucker, thereby restricting the conformational flexibility of the entire molecule.

Detailed conformational studies on oligomers of a methylated azetidine-based α-amino acid, 3-amino-1-methylazetidine-3-carboxylic acid, have shown that the interplay between the N-methyl group and other substituents can stabilize specific backbone structures. mdpi.com In this case, the azetidine ring's geometry allowed for the formation of stabilizing sidechain-to-backbone hydrogen bonds that favored a fully extended peptide backbone conformation in the gas phase. mdpi.com This demonstrates that the inherent strain and puckering of the azetidine ring, when combined with specific substitution patterns like N-methylation, can be used to enforce desired molecular shapes. Such conformational control is a key principle in rational drug design, as it can pre-organize a molecule into the optimal geometry for binding to a receptor or enzyme active site, potentially increasing potency and selectivity.

Computational Approaches in Medicinal Chemistry

Molecular Docking and Binding Energy Predictions

Computational methods, particularly molecular docking and binding energy calculations, are instrumental in the rational design and discovery of novel azetidine-based therapeutic agents. rjptonline.org These in silico techniques allow researchers to predict how a ligand (such as an azetidine derivative) might bind to the active site of a protein target, providing insights into the intermolecular interactions that govern molecular recognition and biological activity. proquest.com

Molecular docking has been widely applied to azetidine derivatives to explore their potential against various diseases. For example, docking studies were performed to predict the binding model of indole-bearing azetidine derivatives within the active site of the monoamine oxidase A (MAO-A) enzyme, a target for antidepressants. proquest.comcabidigitallibrary.org These studies help to rationalize potential activity and guide the synthesis of new analogues with improved binding characteristics. Similarly, azetidin-2-one derivatives have been docked into the active site of the bacterial enzyme Enoyl-acyl carrier protein (enoyl-ACP) reductase to investigate their potential as antitubercular agents. rjptonline.orgvistas.ac.in The results of these simulations, which predict binding energy and specific hydrogen bonding or hydrophobic interactions, can help explain the observed biological activity and prioritize compounds for synthesis and testing. rjptonline.org

Azetidine Derivative ClassProtein TargetTherapeutic AreaComputational MethodKey Findings/PurposeReference
Indole Bearing AzetidinesMonoamine Oxidase A (MAO-A)AntidepressantMolecular DockingTo predict intermolecular interactions and binding modes at the enzyme's active site. proquest.comcabidigitallibrary.org
Azetidin-2-one DerivativesEnoyl-acyl Carrier Protein (enoyl-ACP) ReductaseAntitubercularMolecular Docking (AutoDock)Predicted hydrogen bonding interactions and favorable binding energy, suggesting potential antitubercular activity. rjptonline.orgproquest.comvistas.ac.in
General Ligands (Principle Application)Various proteins (e.g., Bromodomains)General Drug DesignAbsolute Binding Free Energy CalculationsUsed to quantitatively predict ligand affinity and selectivity, a key challenge in rational drug design. nih.govfigshare.com

Quantum Chemical Calculations for Biological Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful computational tool to elucidate the electronic structure and reactivity of molecules, thereby providing insights into their potential biological interactions. Although specific DFT studies on this compound are not extensively available in publicly accessible literature, the principles of these computational methods can be applied to understand its molecular properties and predict its behavior in a biological environment. Such calculations are instrumental in rational drug design, helping to predict how a molecule might interact with a biological target.

The primary aim of applying quantum chemical calculations to a molecule like this compound is to understand its electronic properties, which are fundamental to its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost orbital that is empty and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a smaller gap might imply a higher propensity to engage in chemical reactions, which could be a factor in its mechanism of action at a biological target.

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface. The MEP map helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the azetidine ring and the primary amine would be expected to be electron-rich regions, depicted as red or yellow on an MEP map. These areas are likely to be involved in hydrogen bonding or interactions with electron-deficient sites on a biological target. The hydrogen atoms of the amine group and the methyl group would represent electron-poor regions, shown in blue, indicating potential sites for interaction with electron-rich residues in a receptor's binding pocket.

While specific calculated values for this compound are not available, the following table illustrates the type of data that would be generated from a typical DFT study. The values presented are hypothetical and for representative purposes only.

Calculated ParameterHypothetical ValueSignificance in Biological Interactions
Energy of HOMO-6.5 eVIndicates the molecule's electron-donating capacity.
Energy of LUMO1.2 eVIndicates the molecule's electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE)7.7 eVA larger gap suggests higher stability and lower reactivity.
Dipole Moment2.1 DReflects the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes.

Advanced Analytical and Characterization Methodologies for 1 Methylazetidin 3 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained. For 1-Methylazetidin-3-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The protons on carbons adjacent to nitrogen atoms are deshielded and thus appear at a higher chemical shift (downfield).

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
-NH₂ 1.5 - 2.5 Broad singlet
-CH(NH₂) 3.0 - 3.5 Multiplet
-CH₂- (azetidine ring) 2.5 - 3.0 Multiplet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Similar to ¹H NMR, carbons bonded to nitrogen are deshielded.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
-CH(NH₂) 50 - 60
-CH₂- (azetidine ring) 45 - 55

Note: These are predicted values based on the analysis of similar azetidine (B1206935) derivatives.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₄H₁₀N₂, the expected exact mass is 86.0844 g/mol . researchgate.net The presence of two nitrogen atoms means the molecule adheres to the nitrogen rule, having an even molecular weight.

Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Possible Fragment Ion Fragmentation Pathway
86 [C₄H₁₀N₂]⁺ Molecular Ion
71 [C₃H₇N₂]⁺ Loss of a methyl radical (•CH₃)
57 [C₃H₇N]⁺ α-cleavage, loss of •CH₂NH₂
44 [C₂H₆N]⁺ α-cleavage, loss of •C₂H₄N

A GC-MS spectrum for this compound is noted as being available from DigiLab GmbH, which would provide experimental data for these fragmentation patterns. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups are the primary amine (-NH₂) and the tertiary amine (N-CH₃) within the azetidine ring, as well as C-H and C-N bonds.

The primary amine group is expected to show two characteristic N-H stretching bands. mdpi.com The tertiary amine does not have an N-H bond and therefore will not show a signal in this region. spectroscopyonline.com

Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H stretch (primary amine) 3300 - 3500 Two bands, asymmetric and symmetric stretching
C-H stretch (aliphatic) 2850 - 3000 Stretching vibrations of methyl and methylene (B1212753) groups
N-H bend (primary amine) 1590 - 1650 Scissoring vibration
C-N stretch 1020 - 1250 Stretching vibrations of the C-N bonds

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Gas Chromatography (GC): Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and interaction with the stationary phase. Therefore, the use of a deactivated column, often with a basic stationary phase or treated with a base, is typically required for good peak shape and reproducibility. For this compound, a capillary column with a polar stationary phase would be suitable. Purity is determined by the relative area of the main peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC with a C18 column could be used. An aqueous mobile phase with a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection can be achieved using a UV detector if the compound is derivatized with a UV-absorbing agent, or with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). shimadzu.com The purity is assessed by the peak area percentage.

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted starting materials) .
  • Mass Spectrometry : HRMS (ESI) verifies molecular weight and isotopic patterns .
  • Chromatography : HPLC with UV/Vis detection quantifies purity (>95% is typical for research-grade material) .

Q. Advanced

  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • Dynamic NMR : Probes conformational flexibility of the azetidine ring, which impacts reactivity .

How should contradictions in reported reaction yields for this compound synthesis be addressed?

Methodological Approach
Discrepancies often stem from variations in reagent quality, solvent purity, or catalytic loading. To resolve these:

  • Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents, using anhydrous reagents) .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies critical factors affecting yield .
  • Comparative Analysis : Cross-reference spectral data (e.g., NMR shifts) to confirm structural consistency across studies .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Segregate acidic or halogenated byproducts for professional hazardous waste treatment .

Q. Advanced

  • Degradation Studies : Monitor stability under light, heat, or humidity to assess long-term storage risks .
  • Ecotoxicity Screening : Evaluate bioaccumulation potential using predictive models (e.g., EPI Suite) if environmental release is possible .

How does the electronic environment of this compound influence its reactivity in catalysis?

Advanced
The methyl group at the 1-position increases steric hindrance, reducing nucleophilicity at the 3-amine site. Computational modeling (DFT) reveals that electron-withdrawing substituents on the azetidine ring enhance stability in acidic media but reduce coordination capacity in metal-catalyzed reactions . Experimental validation via Hammett plots or kinetic isotope effects can quantify these electronic effects .

What computational tools predict the physicochemical properties of this compound?

Q. Methodological Approach

  • Solubility Prediction : COSMO-RS models estimate solubility in organic/aqueous matrices .
  • pKa Estimation : Software like MarvinSuite calculates basicity (predicted pKa ~9.5 for the amine group) .
  • Degradation Pathways : Molecular dynamics simulations identify likely hydrolysis or oxidation products under environmental conditions .

How can researchers design derivatives of this compound for targeted bioactivity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorinated groups) to modulate lipophilicity and membrane permeability .
  • Fragment-Based Screening : X-ray co-crystallization with target proteins (e.g., enzymes) identifies binding motifs .
  • Metabolic Stability Assays : Liver microsome studies predict in vivo half-life and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.